Pyrazolo(4,3-c)pyrido(3,2-e)(1,2)thiazine, 2,4-dihydro-2,3,4,7,9-pentamethyl-, 5,5-dioxide

Description

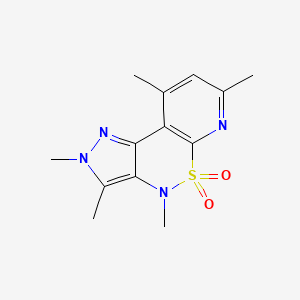

Chemical Structure and Key Features The compound, with the molecular formula C₁₃H₁₆N₄O₂S (CAS: 162255-91-6), is a fused heterocyclic system comprising pyrazole, pyridine, and thiazine rings. Its structure includes five methyl substituents at positions 2, 3, 4, 7, and 9, and two sulfonyl groups at position 5, contributing to its stability and electronic properties .

Pharmacological Relevance Pyrazolo-thiazine derivatives are structurally analogous to purine-based heterocycles (e.g., formycins, allopurinol), which exhibit antihypertensive, antitumor, and CNS-modulating activities .

Properties

CAS No. |

162255-91-6 |

|---|---|

Molecular Formula |

C13H16N4O2S |

Molecular Weight |

292.36 g/mol |

IUPAC Name |

4,5,7,11,13-pentamethyl-8λ6-thia-3,4,7,10-tetrazatricyclo[7.4.0.02,6]trideca-1(9),2,5,10,12-pentaene 8,8-dioxide |

InChI |

InChI=1S/C13H16N4O2S/c1-7-6-8(2)14-13-10(7)11-12(9(3)16(4)15-11)17(5)20(13,18)19/h6H,1-5H3 |

InChI Key |

UZPQMGJSLNHDNH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC2=C1C3=NN(C(=C3N(S2(=O)=O)C)C)C)C |

Origin of Product |

United States |

Preparation Methods

Table 1: Key Precursors in Synthesis

| Precursor | Chemical Formula | Role in Reaction |

|---|---|---|

| Pyridothiazines | C9H7NS | Provides thiazine backbone |

| N-methyl(phenyl)hydrazines | C8H10N2 | Facilitates pyrazole ring formation |

Cyclization Reaction

The core step in the preparation involves a cyclization reaction , where pyridothiazines react with N-methyl(phenyl)hydrazines under acidic or basic conditions. This reaction forms the fused heterocyclic ring system characteristic of pyrazolo-pyrido-thiazine compounds. The process is typically carried out in solvents such as ethanol or dimethylformamide (DMF), which stabilize intermediates and promote efficient ring closure.

Reaction Conditions:

- Temperature: 80–120°C

- Catalyst: Acidic or basic medium (e.g., HCl or NaOH)

- Solvent: Ethanol or DMF

Functionalization and Oxidation

To achieve the final structure with the pentamethyl substitution and 5,5-dioxide functional groups , additional steps are required:

Methylation: Introduction of methyl groups at specific positions on the pyrazole and pyridine rings using methyl iodide or dimethyl sulfate.

Oxidation: Conversion of sulfur atoms into sulfone groups (dioxide functionality) using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Table 2: Functionalization Agents

| Step | Reagent | Outcome |

|---|---|---|

| Methylation | Methyl iodide (CH3I) | Pentamethyl substitution |

| Oxidation | Hydrogen peroxide | Formation of sulfone groups |

Spectroscopic Confirmation

The structure of the synthesized compound is confirmed using spectroscopic techniques:

- NMR Spectroscopy: Identifies chemical shifts corresponding to methyl groups and heteroatoms.

- Mass Spectrometry: Confirms molecular weight (~292.36 g/mol).

- Elemental Analysis: Verifies composition (C13H16N4O2S).

Challenges and Optimization

Several challenges arise during synthesis:

- Ensuring complete cyclization without side reactions.

- Achieving selective methylation at desired positions.

- Preventing overoxidation during sulfone formation.

Optimization strategies include:

- Using controlled reagent quantities.

- Employing phase-transfer catalysts for improved reaction efficiency.

- Monitoring reaction progress via real-time spectroscopy.

Chemical Reactions Analysis

2,4-Dihydro-2,3,4,7,9-pentamethylpyrazolo(4,3-c)pyrido(3,2-e)(1,2)thiazine 5,5-dioxide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced into the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo derivatives. For instance:

- Cytotoxicity Against Cancer Cell Lines : Research indicates that certain pyrazolo derivatives exhibit significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). These compounds demonstrated stronger activity than conventional chemotherapeutics like cisplatin by inducing apoptosis through modulation of key apoptotic pathways involving caspases and NF-κB expression .

- Mechanisms of Action : The anticancer activity is attributed to the inhibition of critical signaling pathways such as AKT and mTOR, which are pivotal in cancer cell proliferation and survival. For example, MM129, a derivative of pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulfonamide, has been shown to limit cell viability by targeting Bruton’s tyrosine kinase (BTK) and other oncogenic pathways .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between pyrazolo derivatives and their biological targets. These studies provide insights into the ligand-receptor interactions at the molecular level, helping to predict the efficacy of these compounds in inhibiting specific proteins involved in cancer progression .

Antimicrobial Properties

In addition to anticancer activity, some pyrazolo derivatives have demonstrated antimicrobial effects. For example, studies on related compounds indicate that they possess significant antibacterial properties against various pathogens. This broad-spectrum activity suggests potential applications in treating infections alongside their anticancer roles .

Case Studies and Research Findings

Several case studies have documented the synthesis and evaluation of pyrazolo derivatives:

- A study synthesized new enantiomeric pyrazolo[4,3-e]tetrazine sulfonamides and evaluated their anticancer potential against MCF-7 and MDA-MB-231 cell lines. The results indicated that these compounds could induce apoptosis and autophagy in cancer cells .

- Another investigation focused on the discovery of novel CDK2 inhibitors derived from pyrazolo scaffolds. These compounds showed promising cytotoxic activities against various cancer cell lines with IC50 values significantly lower than those of established drugs .

Data Table: Summary of Key Findings

Mechanism of Action

The mechanism of action of 2,4-Dihydro-2,3,4,7,9-pentamethylpyrazolo(4,3-c)pyrido(3,2-e)(1,2)thiazine 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues and their distinguishing features are summarized below:

Key Differences in Pharmacological Profiles

Substituent Impact on Bioactivity: Methyl vs. In contrast, the pentamethyl derivative may favor CNS penetration due to smaller steric bulk . Carboxamide Side Chains: Derivatives with carboxamide moieties (e.g., compounds in ) show antioxidant activity via radical scavenging, absent in the methyl/phenyl-substituted variants.

Mechanistic Divergence: Efflux Pump Inhibition: Pyrazolo-thiazines with 5,5-dioxide groups (e.g., Sabatini et al., 2012) bind to NorA efflux pumps, reversing fluoroquinolone resistance in S. aureus . The target compound’s pentamethyl configuration may optimize hydrophobic interactions with pump proteins. Diuretic vs. Antioxidant Effects: 3,4-Dimethyl derivatives act as diuretics by disrupting renal ion transport , while carboxamide derivatives (e.g., ) target oxidative stress pathways.

Synthetic Accessibility :

- The pentamethyl derivative is synthesized via pyrazolo annelation to pyridine precursors, a method less efficient than the cyclocondensation routes used for carboxamide analogues .

Physicochemical Properties

Biological Activity

Pyrazolo(4,3-c)pyrido(3,2-e)(1,2)thiazine derivatives are a class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their diverse biological activities. The specific compound under investigation, Pyrazolo(4,3-c)pyrido(3,2-e)(1,2)thiazine, 2,4-dihydro-2,3,4,7,9-pentamethyl-, 5,5-dioxide , exhibits potential therapeutic effects that merit detailed exploration.

Chemical Structure and Properties

The molecular formula for this compound is , indicating the presence of nitrogen and sulfur heteroatoms which are crucial for its biological activity. The structure includes a thiazine ring fused with a pyrazolo-pyrido framework. This unique arrangement contributes to its interaction with biological targets.

Anticancer Activity

Research has shown that various pyrazolo derivatives exhibit significant anticancer properties. For instance:

- MTT Assay Results : Compounds similar to the one studied have demonstrated stronger cytotoxic effects than standard chemotherapeutics like cisplatin against breast cancer cell lines (MCF-7 and MDA-MB-231) while sparing normal cells (MCF-10A) .

- Mechanism of Action : The most active derivatives have been reported to induce apoptosis through the activation of caspases (caspase 3/7, 8, and 9), suppress NF-κB expression, and promote pro-apoptotic factors such as p53 and Bax . Additionally, these compounds can trigger autophagy by increasing autophagosome formation and modulating mTOR pathways.

Enzyme Inhibition

Pyrazolo derivatives also show promise as enzyme inhibitors. Their ability to interact with various enzymes can lead to significant therapeutic effects:

- Target Enzymes : Research indicates that these compounds may inhibit specific kinases or phosphatases involved in cancer progression and other diseases .

Study 1: Anticancer Potential

A study investigated the anticancer activity of several pyrazolo[4,3-e][1,2,4]triazines and found that certain derivatives exhibited enhanced cytotoxicity compared to traditional agents. The compounds were evaluated using the MTT assay on breast cancer cell lines .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism underlying the anticancer effects of these compounds. It was observed that they not only induced apoptosis but also modulated autophagy pathways through key signaling molecules .

Comparative Analysis with Similar Compounds

| Compound Type | Structure | Biological Activity |

|---|---|---|

| Pyrazolo[4,3-e]triazine | Similar core structure | Anticancer activity via apoptosis induction |

| Thiazole derivatives | Different heteroatom composition | Varies widely in biological activity |

| Sulphonamide derivatives | Incorporates sulphonamide group | Known for diverse pharmacological effects |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.